3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide
Overview
Description
3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in the treatment of various types of cancers. This compound is currently being studied in preclinical and clinical trials for its ability to inhibit specific enzymes and pathways involved in cancer cell growth and survival.
Mechanism of Action
3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate B-cell development and survival. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. This compound has also been shown to inhibit other signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments is its selective inhibition of BTK, which allows for the specific targeting of cancer cells without affecting normal cells. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in preclinical and clinical studies.
Future Directions
For the development of 3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide include the evaluation of its safety and efficacy in clinical trials, as well as the identification of potential biomarkers for patient selection and monitoring. Other future directions include the investigation of combination therapies with this compound and other cancer treatments, as well as the exploration of its potential use in other types of cancers.
Scientific Research Applications
3,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have potential therapeutic effects in various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has demonstrated selective inhibition of specific enzymes and pathways involved in cancer cell growth and survival. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S2/c1-14-11-15(2)13-20(12-14)18(24)19-16-5-7-17(8-6-16)25(22,23)21-9-3-4-10-21/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDLEVXHZIBODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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